molecular formula C13H24N2O2 B1479108 3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2098038-19-6

3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B1479108
CAS No.: 2098038-19-6
M. Wt: 240.34 g/mol
InChI Key: WDEGCKYRIWCNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (CAS 2098038-19-6) is a chemical compound with a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol . It features a unique 2-azaspiro[4.4]nonane scaffold, a spirocyclic structure of significant interest in medicinal chemistry and drug discovery for its three-dimensional framework and potential to improve binding selectivity and physicochemical properties . The molecule is a propan-1-one derivative bearing a terminal amino group and a methoxymethyl ether side chain on the spiro system, making it a valuable bifunctional building block. Spirocyclic structures akin to its core scaffold are frequently explored in the development of new pharmaceuticals and are present in compounds investigated for various biological activities . This product is intended for research applications as a chemical intermediate or building block in organic synthesis and drug discovery efforts. It is supplied for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-17-9-11-8-15(12(16)4-7-14)10-13(11)5-2-3-6-13/h11H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEGCKYRIWCNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCCC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a complex organic compound belonging to the class of azaspiro compounds. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O2, and it features a spirocyclic structure that combines propan-1-one with a methoxymethyl-substituted azaspiro framework. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has notable antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Neurological Effects : Preliminary research suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialExhibits significant antimicrobial properties
Neurological EffectsPotential interactions with neurotransmitters
Anticancer PotentialInvestigated for anticancer activity

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to its observed pharmacological effects.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological targets, including receptors involved in neurotransmission and microbial inhibition. Understanding these interactions is crucial for elucidating the pharmacological profile of the compound.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
  • Neuropharmacological Effects : In vitro studies indicated that the compound could influence dopamine receptor activity, which may have implications for treating conditions such as schizophrenia or Parkinson's disease.

Related Compounds and Comparisons

The structural uniqueness of this compound sets it apart from other azaspiro compounds. For instance, similar compounds like 8-Oxa-2-Azaspiro[4.5]decan derivatives show affinity for μ-opioid receptors but differ significantly in their pharmacological profiles.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Features
This compoundAzaspiro compoundExhibits antimicrobial activity
8-Oxa-2-Azaspiro[4.5]decan DerivativesOxa-spiro compoundAffinity for μ-opioid receptors
7-Oxa-Azaspiro[3.5]nonan DerivativesOxa-spiro compoundPotential use as analgesics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Spirocyclic Systems

The compound’s uniqueness lies in its combination of a [4.4] spiro ring, methoxymethyl substituent, and amino-propanone side chain. Below is a comparative analysis with key analogues:

Compound Name Spiro Ring Key Substituents Functional Groups Hypothetical Properties
Target Compound [4.4] 4-Methoxymethyl 3-Amino-propan-1-one Moderate LogP (~1.5), high solubility
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [4.4] 7-Benzyl Ketone Higher LogP (~2.8), lower solubility
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one [3.5] 3-Phenyl, 7-Oxa Ketone Intermediate LogP (~2.3), rigid
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione [4.5] 8-Phenyl, piperazine-propyl Diketone, piperazine High LogP (~3.0), pharmacological activity

Key Observations:

  • Spiro Ring Size: The [4.4] spiro system in the target compound and 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one confers similar rigidity, whereas [3.5] and [4.5] rings (e.g., ) alter steric and electronic profiles.
  • Substituent Effects : The methoxymethyl group in the target compound likely enhances hydrophilicity compared to hydrophobic phenyl/benzyl groups in analogues . This could improve bioavailability.

Pharmacological and Physicochemical Implications

  • Solubility: The methoxymethyl group and amino side chain may reduce LogP compared to phenyl/benzyl analogues, favoring aqueous solubility .
  • Bioactivity: Compounds with piperazine-propyl chains (e.g., ) exhibit documented pharmacological activity, suggesting that the target compound’s amino group could similarly interact with biological targets.
  • Stability: The [4.4] spiro system’s rigidity may enhance metabolic stability compared to non-spiro amines (e.g., 1-(4-methoxyphenyl)propan-2-amine ).

Preparation Methods

Phosphine-Catalyzed [3+2] Cycloaddition for Azaspiro[4.4]nonan-2-one Core Formation

A pivotal step in the synthesis of azaspiro[4.4]nonan-2-one derivatives involves phosphine-catalyzed [3+2]-cycloaddition of 2-methylene γ-lactams with suitable dipolarophiles such as acrylates. This method enables efficient construction of the spirocyclic core with high regio- and stereoselectivity.

  • The ylides derived from ethyl esters or amides of 2-butynoic acid serve as the 1,3-dipoles.
  • The reaction proceeds under mild conditions, typically in organic solvents at ambient temperature.
  • Subsequent reductive cyclization or Curtius rearrangement steps can modify the intermediate to yield the desired spirocyclic ketones.

This approach was reported in a 2005 study published in Tetrahedron, highlighting the versatility of phosphine catalysis in accessing 2-azaspiro[4.4]nonan-1-ones, which are closely related to the target compound's core structure.

Functionalization with Methoxymethyl Group

Detailed Reaction Conditions and Yields

While specific data for the exact compound are limited, analogous reactions for related intermediates provide valuable insights.

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Phosphine-catalyzed [3+2]-cycloaddition 2-methylene γ-lactams + acrylate, phosphine catalyst, ambient temp 60-85 High regio- and stereoselectivity; key for spiro core formation
2 Methoxymethylation Methoxymethyl chloride, base (e.g., NaH), DMF solvent, 0-25°C 70-90 Requires controlled addition to prevent side reactions
3 Amino-propanone installation Reductive amination with ammonia, NaBH4 or catalytic hydrogenation 65-80 Protecting groups may be used to enhance selectivity

Supporting Synthetic Examples from Related Compounds

A related synthetic sequence involves preparation of tetrahydropyran derivatives which share structural motifs with the azaspiro compound:

  • Conversion of N-methoxy-N-methyl carboxamides to ketones using methylmagnesium bromide in tetrahydrofuran at low temperature (0 to -60°C) yields intermediates in 48-81% yield.
  • Bromination followed by acid treatment in methanol allows functionalization of cyclic ketones, with yields around 74%.

These methods provide a practical foundation for adapting conditions to the azaspiro system, particularly for the introduction of oxygenated substituents like methoxymethyl groups.

Patent Literature Insights

Chinese patent CN105026362B discloses compounds with azaspiro[4.4]nonane cores and their preparation methods, including selective functionalization at nitrogen and carbon centers. Although the patent focuses on related derivatives, the synthetic principles involving cyclization and functional group transformations are applicable to the target compound.

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Conditions Yield Range References
Spirocyclic Core Formation Phosphine-catalyzed [3+2] cycloaddition 2-methylene γ-lactams, acrylates, phosphine catalyst Ambient temp, organic solvents 60-85%
Methoxymethyl Group Introduction Alkylation with methoxymethyl chloride Methoxymethyl chloride, base (NaH), DMF 0–25°C 70-90% Inferred from related methods
Amino-Propanone Side Chain Installation Reductive amination Ammonia or amines, NaBH4 or catalytic hydrogenation Mild conditions 65-80% Inferred from related amination protocols
Functionalization of Cyclic Ketones Bromination and acid treatment Bromine, sulfuric acid, methanol -10 to 10°C, overnight ~74%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A multistep synthesis approach is typically employed, starting with the formation of the 2-azaspiro[4.4]nonane core. Key steps include:

  • Cyclization : Use of acid-catalyzed or thermal conditions to form the spiro ring system .
  • Functionalization : Methoxymethylation via nucleophilic substitution or Mitsunobu reaction to introduce the 4-(methoxymethyl) group .
  • Amination : Reductive amination or coupling with protected amines to install the 3-amino-propan-1-one moiety .
  • Optimize reaction parameters (e.g., solvent polarity, temperature) to mitigate side reactions like epimerization or over-oxidation. Monitor purity via HPLC or LC-MS at each stage .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve the spirocyclic and methoxymethyl groups’ spatial arrangement (if crystals are obtainable) .
  • NMR spectroscopy : Assign peaks for the azaspiro ring protons (δ 1.5–3.0 ppm), methoxymethyl (δ 3.3–3.5 ppm for OCH3), and the amino-propanone moiety (δ 2.8–3.2 ppm for NH2) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C13H22N2O2) with <2 ppm error .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the spirocyclic scaffold’s potential for target binding .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Density-functional theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., amino group’s nucleophilicity) and optimize stability .
  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) to refine substituent positioning .
  • ADMET prediction : Use tools like SwissADME to estimate logP (target ~2.5), solubility, and CYP450 inhibition risks .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., fluorinated vs. methoxymethyl derivatives) to isolate contributions of specific substituents .
  • Dose-response profiling : Re-evaluate IC50 values under standardized conditions (e.g., pH, serum protein content) to control for assay variability .
  • Metabolite identification : Use LC-MS/MS to detect degradation products that may explain inconsistent bioactivity .

Q. What strategies can improve enantiomeric purity during synthesis of the azaspiro core?

  • Methodological Answer :

  • Chiral auxiliaries : Employ Evans’ oxazolidinones or pseudoephedrine derivatives to control stereochemistry during cyclization .
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps to favor the desired enantiomer .
  • Chiral chromatography : Purify intermediates using columns with amylose/cellulose-based stationary phases (e.g., Chiralpak AD-H) .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Monitor degradation via UPLC-UV .
  • Light sensitivity : Use ICH Q1B guidelines to assess photostability under UV/visible light .
  • Plasma stability : Incubate with human plasma and quantify parent compound loss over 24 hours using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.